4-Isopropylpiperazine-2-carboxylic acid
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Overview
Description
4-Isopropylpiperazine-2-carboxylic acid is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of an isopropyl group attached to the piperazine ring and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylpiperazine-2-carboxylic acid can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. These processes can be either intermolecular or intramolecular, depending on the specific requirements and desired yields .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reducing agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Isopropylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-Isopropylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Isopropylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives and carboxylic acids:
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure but differ in their substituents and biological activities.
Carboxylic acids: Compounds like acetic acid, propionic acid, and butyric acid share the carboxylic acid functional group but differ in their carbon chain length and properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of interest in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
4-propan-2-ylpiperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)10-4-3-9-7(5-10)8(11)12/h6-7,9H,3-5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAMFQYMEKCXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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